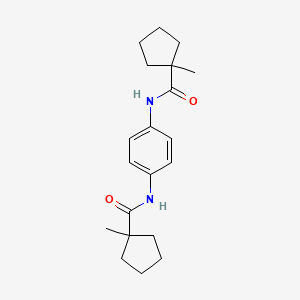![molecular formula C22H23NO3 B5886696 4-{[2-(benzyloxy)-3-ethoxybenzyl]amino}phenol](/img/structure/B5886696.png)
4-{[2-(benzyloxy)-3-ethoxybenzyl]amino}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[2-(benzyloxy)-3-ethoxybenzyl]amino}phenol, also known as BEBP, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. BEBP belongs to the class of phenols and has a molecular weight of 383.5 g/mol.
Mechanism of Action
4-{[2-(benzyloxy)-3-ethoxybenzyl]amino}phenol exerts its biological activities by modulating various signaling pathways. It has been shown to inhibit the nuclear factor-kappa B (NF-κB) pathway, which plays a crucial role in inflammation and cancer. This compound also inhibits the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation and survival. Furthermore, this compound activates the p53 pathway, which is responsible for inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandin E2 and nitric oxide. This compound also reduces the expression of COX-2 and inducible nitric oxide synthase (iNOS), which are involved in inflammation. Additionally, this compound has been found to inhibit the growth of cancer cells and induce their apoptosis.
Advantages and Limitations for Lab Experiments
4-{[2-(benzyloxy)-3-ethoxybenzyl]amino}phenol has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It is also stable under physiological conditions and can be used in various in vitro and in vivo assays. However, the limitations of this compound include its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the research on 4-{[2-(benzyloxy)-3-ethoxybenzyl]amino}phenol. One direction is to investigate its potential as a therapeutic agent for inflammatory diseases such as arthritis and inflammatory bowel disease. Another direction is to explore its potential as a chemopreventive and chemotherapeutic agent for cancer. Furthermore, the development of new analogs of this compound with improved pharmacological properties is an area of interest for future research.
Conclusion:
In conclusion, this compound is a synthetic compound with potential applications in scientific research. It exhibits various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This compound exerts its effects by modulating various signaling pathways and has several biochemical and physiological effects. While this compound has several advantages for lab experiments, its potential toxicity at high concentrations and low solubility in water are limitations. Future research on this compound could lead to the development of new therapeutic agents for inflammatory diseases and cancer.
Synthesis Methods
The synthesis of 4-{[2-(benzyloxy)-3-ethoxybenzyl]amino}phenol involves the reaction of 2-(benzyloxy)-3-ethoxybenzylamine with 4-nitrophenol in the presence of a reducing agent such as tin(II) chloride. The reaction yields this compound as a yellow solid with a melting point of 155-157°C. The purity of the compound can be confirmed by thin-layer chromatography and nuclear magnetic resonance spectroscopy.
Scientific Research Applications
4-{[2-(benzyloxy)-3-ethoxybenzyl]amino}phenol has been found to exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. This compound has also been found to scavenge free radicals and protect cells from oxidative stress. In addition, this compound has been shown to induce apoptosis in cancer cells and inhibit their proliferation.
properties
IUPAC Name |
4-[(3-ethoxy-2-phenylmethoxyphenyl)methylamino]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO3/c1-2-25-21-10-6-9-18(15-23-19-11-13-20(24)14-12-19)22(21)26-16-17-7-4-3-5-8-17/h3-14,23-24H,2,15-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIRFJARBRREUSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1OCC2=CC=CC=C2)CNC3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-8-quinolinyl]methanesulfonamide](/img/structure/B5886615.png)


![4-methoxy-N'-{[2-(2-phenylethyl)benzoyl]oxy}benzenecarboximidamide](/img/structure/B5886646.png)





![2-(4-ethylphenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B5886686.png)

![N'-[(5-chloro-2-thienyl)methylene]-5-methyl-3-thiophenecarbohydrazide](/img/structure/B5886702.png)
![4-bromo-N'-[(2,3-dimethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5886712.png)
![N-[2-(4-methoxyphenyl)ethyl]-3,5-dimethylbenzamide](/img/structure/B5886717.png)